molecular formula C10H11ClO4 B12082172 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid

2-[2-(4-Chlorophenoxy)ethoxy]acetic acid

Cat. No.: B12082172
M. Wt: 230.64 g/mol
InChI Key: LOBRPBHDSFYPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenoxy)ethoxy]acetic acid is an organic compound with the molecular formula C10H11ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and an ethoxyacetic acid moiety, making it a versatile chemical with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenoxy)ethoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-Chlorophenoxy)ethoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways In plants, it mimics the action of natural auxins, leading to uncontrolled growth and ultimately plant death This makes it an effective herbicide for controlling broad-leaf weeds

Comparison with Similar Compounds

2-[2-(4-Chlorophenoxy)ethoxy]acetic acid can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)acetic acid: This compound lacks the ethoxy group and has different chemical properties and applications.

    2-(4-(4-Chlorophenoxy)phenyl)acetic acid:

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound contains an amino group, making it useful as an organic reagent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxy]acetic acid

InChI

InChI=1S/C10H11ClO4/c11-8-1-3-9(4-2-8)15-6-5-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

LOBRPBHDSFYPFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.